3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione
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Overview
Description
3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C6H11N3O2 and a molecular weight of 157.17 g/mol . It is a derivative of imidazolidine-2,4-dione, characterized by the presence of an amino group at the 3-position and ethyl and methyl groups at the 5-position. This compound appears as a colorless to pale yellow solid and is slightly soluble in water but soluble in many organic solvents .
Preparation Methods
3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione can be synthesized through the reaction of imidazolidine-2,4-dione with ethyl chloride and ammonium chloride . The reaction typically requires a solvent and is conducted under heating conditions. Catalysts and pH control are often necessary to optimize the reaction yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s quality and purity .
Chemical Reactions Analysis
3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding imidazolidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The amino group at the 3-position allows it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-Ethyl-5-methylimidazolidine-2,4-dione: Lacks the amino group at the 3-position, resulting in different chemical reactivity and biological activity.
3-Amino-5-methylimidazolidine-2,4-dione: Lacks the ethyl group at the 5-position, leading to variations in its physical and chemical properties.
3-Amino-5-ethylimidazolidine-2,4-dione: Lacks the methyl group at the 5-position, affecting its solubility and reactivity.
The presence of both ethyl and methyl groups at the 5-position, along with the amino group at the 3-position, makes this compound unique in terms of its chemical and biological properties .
Properties
IUPAC Name |
3-amino-5-ethyl-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-3-6(2)4(10)9(7)5(11)8-6/h3,7H2,1-2H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVDMBBBYFDCPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395319 |
Source
|
Record name | 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-88-5 |
Source
|
Record name | 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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